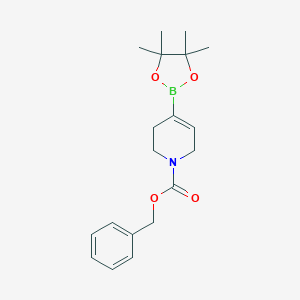
Chanoclavine
Übersicht
Beschreibung
Chanoclavine is a tri-cyclic ergot alkaloid (ergoline) isolate of certain fungi, mainly produced by members of the genus claviceps . It has a ring structure similar to 5-hydroxytryptamine (5-HT), and it shows an interaction with the 5-HT 3A receptor .
Synthesis Analysis
The synthesis of Chanoclavine involves the combined action of EasC and EasE from Aspergillus japonicus, resulting in de novo production of the common intermediate chanoclavine-I . Synthetic (−)-chanoclavine I (3) was determined to be 99% ee by chiral HPLC .
Molecular Structure Analysis
Chanoclavine has a molecular formula of C16H20N2O, with an average mass of 256.343 Da and a monoisotopic mass of 256.157562 Da .
Chemical Reactions Analysis
The oxidation of the hydroxyl group of chanoclavine-I yields chanoclavine-I aldehyde. This reaction is catalyzed by the short-chain dehydrogenase/reductase (SDR) EasD .
Physical And Chemical Properties Analysis
Chanoclavine is a nitrogen-containing natural product belonging to indole alkaloids. It is a secondary metabolite produced by a wide range of fungi of the families Clavicipitaceae and Trichocomaceae .
Wissenschaftliche Forschungsanwendungen
Insecticidal Potential and Low Toxicity
Chanoclavine, expressed by endophytes, has potential insecticidal activity. A study on its toxicity in mice indicated a low toxicity level, with no significant effects on gross pathology, histology, hematology, or blood chemistry. This finding suggests its potential as a safe insecticide in agricultural applications (Finch et al., 2019).
Antibacterial Synergy
A study highlighted chanoclavine's synergy with tetracycline against multi-drug-resistant E. coli. Chanoclavine, while not independently antibacterial, reduced the minimum inhibitory concentration of tetracycline and inhibited efflux pumps in E. coli, demonstrating its potential as a resistance-reversing agent in antibiotic therapies (Dwivedi et al., 2019).
Ergot Alkaloid Production
Research involving Saccharomyces cerevisiae showed that chanoclavine is a key intermediate in ergot alkaloid biosynthesis. The study's reconstitution of this pathway in yeast aids in understanding ergot alkaloids' formation and their potential commercial production (Nielsen et al., 2014).
Pharmacological Applications
Chanoclavine showed interaction with the 5-HT3A receptor, suggesting its potential as an antiemetic agent. Its effects on the 5-HT3A receptor could have implications for treating conditions like irritable bowel syndrome, highlighting its medicinal significance (Eom et al., 2021).
Ergot Alkaloid Pathway Research
Studies on chanoclavine have significantly contributed to understanding the ergot alkaloid biosynthesis pathway. Chanoclavine-I is a critical intermediate in this pathway, and research on its transformation into various ergot alkaloids opens avenues for pharmaceutical applications and biosynthetic manipulations (Cheng et al., 2010).
Wirkmechanismus
Safety and Hazards
An acute oral toxicity study showed the median lethal dose of chanoclavine to be >2000 mg/kg, allowing it to be classified as category 5 using the globally harmonized system of classification and labelling of chemicals, and category 6.1E using the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes .
Zukünftige Richtungen
Chanoclavine has potential insecticidal activity, and its possible mammalian toxicity requires further investigation . The steps of ergot alkaloid synthesis leading to the formation of chanoclavine-I are believed to be evolutionarily conserved among the different fungi that produce ergot alkaloids .
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHMCVYMGARBT-HEESEWQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893242 | |
| Record name | Chanoclavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2390-99-0 | |
| Record name | Chanoclavine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chanoclavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chanoclavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHANOCLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















